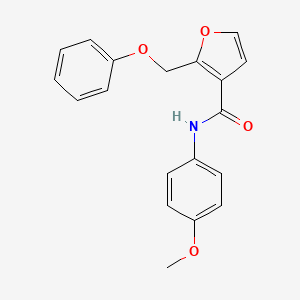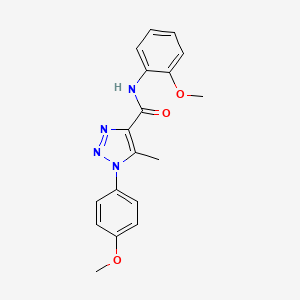![molecular formula C20H17ClN2O4 B6421761 5-[(2-chlorophenoxy)methyl]-N-(4-acetamidophenyl)furan-2-carboxamide CAS No. 878716-68-8](/img/structure/B6421761.png)
5-[(2-chlorophenoxy)methyl]-N-(4-acetamidophenyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-[(2-chlorophenoxy)methyl]-N-(4-acetamidophenyl)furan-2-carboxamide” is an organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. The furan ring is substituted at the 5-position with a (2-chlorophenoxy)methyl group and at the 2-position with a carboxamide group that is further substituted with a 4-acetamidophenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the furan ring, the (2-chlorophenoxy)methyl group, and the 4-acetamidophenyl group. The presence of the oxygen in the furan ring and the amide group would likely result in the formation of hydrogen bonds, affecting the compound’s physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The furan ring, being aromatic, would be expected to undergo electrophilic aromatic substitution reactions. The carboxamide group could participate in various reactions, such as hydrolysis. The chloro group on the phenoxy ring could potentially be displaced in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carboxamide group and the potential for hydrogen bonding could make the compound somewhat soluble in polar solvents. The compound’s melting and boiling points would depend on the strength of the intermolecular forces .Aplicaciones Científicas De Investigación
5-CMA has been used in a variety of scientific research applications, including those related to biochemistry and physiology. For example, it has been used to study the effects of various drugs on the brain, as well as to study the effects of various hormones and neurotransmitters on the body. It has also been used to study the effects of various environmental factors on the body, such as the effects of air pollution and the effects of radiation exposure.
Mecanismo De Acción
The exact mechanism of action of 5-CMA is not fully understood. However, it is believed that 5-CMA acts as an agonist of the serotonin receptor 5-HT2A, which is involved in the regulation of mood and behavior. Additionally, it has been found to interact with the dopamine D2 receptor, which is involved in the regulation of movement, cognition, and reward.
Biochemical and Physiological Effects
5-CMA has been found to have a wide range of biochemical and physiological effects. These effects include the inhibition of the release of neurotransmitters, the activation of certain enzymes, and the modulation of certain receptors. Additionally, it has been found to have an anxiolytic effect, as well as an antidepressant effect.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-CMA has several advantages for use in laboratory experiments. These include its high yield, its high degree of purity, and its low toxicity. Additionally, it is relatively inexpensive and can be easily synthesized. However, 5-CMA also has some limitations for use in laboratory experiments. These include its short half-life, its limited solubility, and its limited stability.
Direcciones Futuras
The potential future directions of 5-CMA research include the development of new methods for its synthesis, the exploration of its mechanism of action, and the investigation of its potential therapeutic applications. Additionally, further research could be conducted to explore the potential side effects of 5-CMA, as well as its potential interactions with other drugs. Finally, further research could be conducted to explore the potential applications of 5-CMA in other scientific fields, such as drug development and environmental toxicology.
Métodos De Síntesis
5-CMA is synthesized using a two-step process. First, 2-chlorophenoxyacetic acid is reacted with 4-acetamidophenol in the presence of an acid catalyst, such as sulfuric acid, to form the desired product. The second step involves the reaction of the product with furan-2-carboxamide in the presence of a base catalyst, such as sodium hydroxide. This two-step process yields 5-CMA in a high yield and with a high degree of purity.
Propiedades
IUPAC Name |
N-(4-acetamidophenyl)-5-[(2-chlorophenoxy)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O4/c1-13(24)22-14-6-8-15(9-7-14)23-20(25)19-11-10-16(27-19)12-26-18-5-3-2-4-17(18)21/h2-11H,12H2,1H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQHGAXPVJRXWAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)COC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-fluorophenyl)carbamoyl]-2-[(3-hydroxypropyl)amino]propanoic acid](/img/structure/B6421684.png)
![N-(4-ethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6421692.png)
![(2Z)-6-ethoxy-2-[(2-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6421695.png)
![3-(5-methylfuran-2-yl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B6421710.png)
![2-{[1-(2-ethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B6421712.png)
![N-(4-chlorophenyl)-2-{[1-(3-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B6421719.png)
![2-{[1-(5-chloro-2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B6421724.png)
![2-{[1-(3-chloro-4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6421733.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B6421766.png)
![N-(5-methyl-1,2-oxazol-3-yl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B6421768.png)

![N-(2-methoxyphenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6421778.png)
